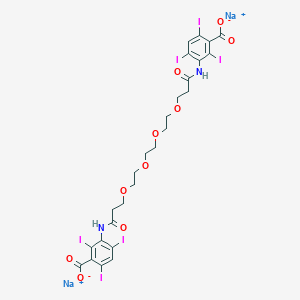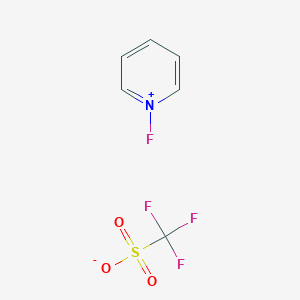
1-Fluoropyridinium triflate
Overview
Description
1-Fluoropyridinium triflate is an organofluorine compound with the formula [C5H5NF]O3SCF3 . It is a white solid with low solubility in polar organic solvents . The compound is used as an electrophilic fluorinating agent . It is a salt, consisting of the N-fluoropyridinium cation ([C5H5NF]+) and the triflate anion .
Synthesis Analysis
The synthesis of 1-Fluoropyridinium triflate can be achieved from Pyridine and Trifluoromethanesulfonic acid . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular formula of 1-Fluoropyridinium triflate is C6H5F4NO3S . It has an average mass of 247.167 Da and a monoisotopic mass of 246.992630 Da .Chemical Reactions Analysis
1-Fluoropyridinium triflate can be used as an electrophilic fluorinating agent . It has been used in the synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions . The reaction offers good functional group tolerance and excellent regioselectivity .Physical And Chemical Properties Analysis
1-Fluoropyridinium triflate is a white solid with a melting point of 185–187 °C . It has low solubility in polar organic solvents .Scientific Research Applications
Electrophilic Fluorinating Agent
1-Fluoropyridinium triflate can be used as an electrophilic fluorinating agent . This means it can introduce a fluorine atom into a molecule, which is a key step in many organic synthesis processes .
One-Electron Oxidant
This compound can also act as a one-electron oxidant . In this role, it can facilitate the transfer of a single electron in redox reactions, which are fundamental to many chemical processes .
Pd-Catalyzed Arylation Reactions
1-Fluoropyridinium triflate can be used as a reactant for Pd-catalyzed arylation reactions . These reactions are important for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Preparation of Small Molecule Botulinum Neurotoxin A Endopeptidase Inhibitors
This compound can be used in the preparation of small molecule inhibitors of botulinum neurotoxin A endopeptidase . These inhibitors have potential therapeutic applications in the treatment of botulism .
Synthesis of Oxygen and Nitrogen Heterocycles
1-Fluoropyridinium triflate can be used in organoselenium catalysis to enable an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions . The reaction offers good functional group tolerance and excellent regioselectivity .
General Purpose Electrophilic Fluorinating Reagent
Lastly, 1-Fluoropyridinium triflate can be used as a general purpose electrophilic fluorinating reagent . This makes it a versatile tool in the synthesis of a wide range of fluorinated organic compounds .
Mechanism of Action
Target of Action
1-Fluoropyridinium triflate, also known as N-Fluoropyridinium triflate, is an organofluorine compound . It is primarily used as an electrophilic fluorinating agent . The primary targets of this compound are organic substrates that require fluorination .
Mode of Action
The compound acts as an electrophilic fluorinating agent . It interacts with its targets by donating a fluorine atom . This results in the fluorination of the target substrate . N-Fluoropyridinium cations are not only electrophilic fluorinating agents (i.e., sources of “F+”), they are also one-electron oxidants .
Biochemical Pathways
It is known to be used in organic synthesis , implying that it can influence a variety of biochemical pathways depending on the specific substrate it is reacting with.
Pharmacokinetics
It is known to be a white solid with low solubility in polar organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of other compounds that can enhance its solubility.
Result of Action
The primary result of the action of 1-Fluoropyridinium triflate is the fluorination of organic substrates . This can lead to the creation of new compounds with altered properties, which can be useful in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of 1-Fluoropyridinium triflate can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy can be affected by the presence of water. Additionally, its low solubility in polar organic solvents implies that the choice of solvent can significantly impact its reactivity.
Safety and Hazards
properties
IUPAC Name |
1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMMCYRTJBQQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369164 | |
| Record name | 1-Fluoropyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropyridinium triflate | |
CAS RN |
107263-95-6 | |
| Record name | Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107263-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-fluoropyridinium triflate a useful reagent in organic synthesis?
A: 1-Fluoropyridinium triflate is a versatile reagent valued for its fluorinating and activating properties. [, , , ] For example, it facilitates the transformation of thioglycosides into various glycosyl derivatives, including O-glycosides, glycosyl azides, and sulfoxides. [] Its ability to act as a mild fluorinating agent is highlighted in the synthesis of fluorinated cholesterol analogs, where it enables the selective introduction of fluorine atoms into steroid molecules. []
Q2: Can you provide an example of a specific reaction where the mechanism of 1-fluoropyridinium triflate is crucial?
A: In the three-component selenofunctionalization of alkenes, 1-fluoropyridinium triflate plays a key role as a reaction promoter. [] Mechanistic studies suggest that it activates the diselenide, facilitating its electrophilic attack by the alkene. This generates a seleniranium ion intermediate, which subsequently reacts with nucleophiles like sulfonamides, water, alcohols, or acids to yield the final vicinally functionalized selenide product.
Q3: The research mentions the synthesis of oxygen and nitrogen heterocycles. How is 1-fluoropyridinium triflate involved in this process?
A: Research indicates that 1-fluoropyridinium triflate is critical for the oxidative cyclization step in the organoselenium-catalyzed synthesis of oxygen and nitrogen-containing heterocycles. [] While the exact mechanism requires further investigation, its role likely involves activating the selenium catalyst or the substrate, facilitating ring closure and the formation of the desired heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




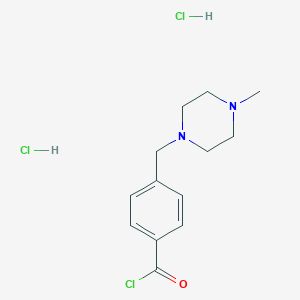



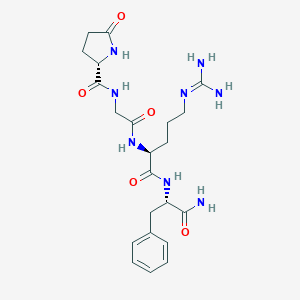

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
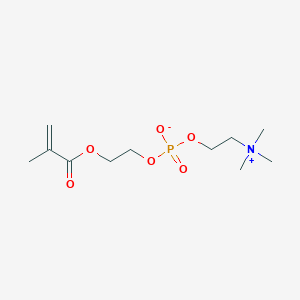
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
